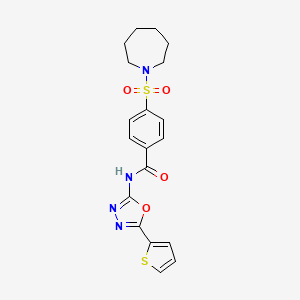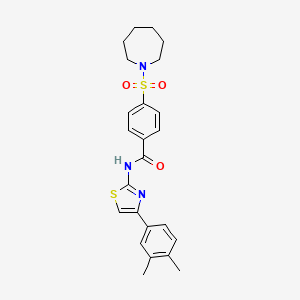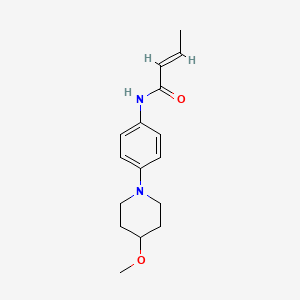
N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
The compound N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyrimidine ring, which is a common structure in many drug molecules, indicating potential pharmaceutical applications. The presence of a sulfonyl group and a pyrrolidine ring suggests that the compound could interact with various biological targets, possibly acting as an inhibitor or modulator of certain enzymes or receptors.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the preparation of related sulfonyl benzamide derivatives involves the incorporation of iodine into the molecule by substituting aromatic amino groups via a diazo compound . Another synthesis approach for benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties involves the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide likely features a planar pyrimidine ring, which could facilitate stacking interactions with other aromatic systems. The fluorine atom on the pyrimidine ring could be involved in hydrogen bonding or act as a lipophilic moiety to increase membrane permeability. The sulfonyl linkage to the pyrrolidine ring suggests a degree of flexibility, which might allow the molecule to adopt conformations suitable for binding to different targets.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The sulfonyl group could potentially be involved in sulfonylation reactions, while the amide linkage might participate in hydrolysis under certain conditions. The presence of an ethyl group on the pyrimidine ring could undergo metabolic transformations in biological systems, potentially affecting the compound's pharmacokinetics.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar (sulfonyl, amide) and nonpolar (ethyl, methyl) groups suggests that the compound could have moderate solubility in organic solvents. The fluorinated polyamides containing pyridine and sulfone moieties, as described in one of the papers, exhibit high thermal stability and low dielectric constants, which could be indicative of the thermal and electrical properties of the compound . The solubility in organic solvents and the ability to form films could also be relevant for its application in drug formulation.
科学的研究の応用
Antifolate Properties and Antitumor Studies
Non-classical antifolates, including derivatives similar to N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide, have been studied for their antitumor properties. These compounds have shown potential in inhibiting human tumor cell growth in various cancer cell lines, such as colon adenocarcinoma, lung carcinoma, and leukemia. They primarily inhibit folate metabolic pathways, indicating their potential use in cancer therapy (Huang et al., 2003).
Synthesis and Biological Activity
The synthesis and biological activity of related compounds have been studied to create analogs of tetrahydrofolic acid, which are substrates for enzymes involved in folate metabolism. This research contributes to the understanding of how modifications to the chemical structure can influence biological activity, potentially leading to new therapeutic agents (Rosowsky et al., 1994).
Antibacterial and Antifungal Activities
Studies have been conducted on compounds with similar structures for their antibacterial and antifungal properties. These studies include the synthesis of novel derivatives and evaluation of their efficacy against various bacterial and fungal strains. This research is crucial in developing new antimicrobial agents (Helal et al., 2013).
Antimicrobial Synthesis and Characterization
Research has also focused on the synthesis and characterization of new types of derivatives as potential antibacterial and antifungal agents. This involves exploring different amino compounds to understand their impact on antimicrobial activity (Ovonramwen et al., 2021).
Novel Antitumor Agents
Sulfonamide derivatives, similar to the compound , have been designed and synthesized as part of efforts to obtain potent antitumor agents with low toxicity. These studies explore the therapeutic index of these compounds and their potential in cancer treatment (Huang et al., 2001).
特性
IUPAC Name |
N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-4-16-19(21)20(23-12-22-16)29-15-8-9-25(11-15)30(27,28)17-7-6-14(10-13(17)3)24-18(26)5-2/h6-7,10,12,15H,4-5,8-9,11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPVFBMVQBVQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)


![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)